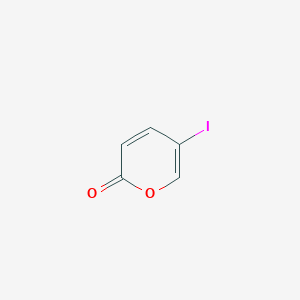

5-Iodo-pyran-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Iodo-pyran-2-one is a useful research compound. Its molecular formula is C5H3IO2 and its molecular weight is 221.98 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis

5-Iodo-pyran-2-one serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various reaction pathways, including:

- Electrophilic Substitution : The iodine atom enhances the electrophilic character of the pyran ring, facilitating nucleophilic attacks.

- Cyclization Reactions : It can participate in cyclization reactions to form various heterocyclic compounds.

Table 1: Comparison of Synthesis Pathways

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Electrophilic Substitution | Reaction with nucleophiles to form derivatives | 85 |

| Cyclization | Formation of bicyclic structures | 75 |

The biological properties of this compound have been extensively studied, revealing potential applications in medicinal chemistry:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in A549 lung adenocarcinoma cells.

Table 2: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12 | Induction of apoptosis |

| MCF-7 | 10 | Caspase pathway activation |

- Antimicrobial Properties : Derivatives of this compound have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 100 |

| Derivative B | Escherichia coli | 150 |

Case Study 1: Anticancer Potential

A study evaluated the effects of this compound on MCF-7 breast cancer cells, demonstrating a dose-dependent reduction in cell viability along with increased markers for apoptosis. This suggests its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of various pyran derivatives was assessed against resistant bacterial strains. The results indicated that these compounds could serve as promising leads for new antibiotics.

Industrial Applications

In addition to its research applications, this compound is utilized in the development of fine chemicals and pharmaceuticals. Its unique properties make it suitable for creating specialty chemicals used in various industrial processes.

化学反応の分析

Nucleophilic Substitution Reactions

The iodine atom at position 5 undergoes nucleophilic displacement with various reagents:

Mechanistic Insight : The reaction proceeds via oxidative addition of the C–I bond to palladium(0), transmetallation with nucleophiles (e.g., alkynyl stannanes), and reductive elimination to form new C–C bonds .

Cross-Coupling Reactions

The iodine substituent facilitates palladium-catalyzed cross-couplings:

Heck Coupling

-

Substrates : Aryl/vinyl halides

-

Conditions : Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C

Suzuki-Miyaura Coupling

-

Substrates : Arylboronic acids

-

Conditions : Pd(dppf)Cl₂, Na₂CO₃, dioxane/H₂O, 90°C

Key Application : Used to synthesize polycyclic aromatics for drug discovery .

Cyclocondensation Reactions

5-Iodo-2H-pyran-2-one participates in domino reactions to form complex heterocycles:

Example :

-

Reagents : Acrylates, Pd(OAc)₂, DBU

-

Conditions : DMF, 120°C, 12 h

-

Product : 3,5,6-Trisubstituted 2H-pyran-2-ones via Heck coupling, Michael addition, and lactonization (yield: 68–82%) .

Mechanism :

-

Palladium-mediated Heck coupling forms an α,β-unsaturated ketone.

-

Base-driven Michael addition of acrylates generates a dienolate.

Electrophilic Aromatic Substitution

The 2-pyrone ring undergoes regioselective functionalization:

| Electrophile | Position | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃ (fuming) | C-3 | 3-Nitro-5-iodo-2H-pyran-2-one | 45% | |

| Br₂ (AcOH) | C-4 | 4-Bromo-5-iodo-2H-pyran-2-one | 60% |

Regioselectivity : Directed by the electron-withdrawing iodine and lactone oxygen.

Ring-Opening Reactions

Under basic conditions, the lactone ring undergoes hydrolysis:

-

Conditions : NaOH (2M), H₂O/EtOH, reflux

-

Product : 5-Iodo-2-pentenoic acid (yield: 85%).

-

Application : Intermediate for synthesizing iodinated fatty acid derivatives.

Radical Reactions

Iodine participates in radical-mediated C–H functionalization:

特性

CAS番号 |

847822-70-2 |

|---|---|

分子式 |

C5H3IO2 |

分子量 |

221.98 g/mol |

IUPAC名 |

5-iodopyran-2-one |

InChI |

InChI=1S/C5H3IO2/c6-4-1-2-5(7)8-3-4/h1-3H |

InChIキー |

CUECALDMBSMOOC-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)OC=C1I |

正規SMILES |

C1=CC(=O)OC=C1I |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。